molecular formula C6H10O2 B14717559 2-Methyl-4-oxopentanal CAS No. 23260-39-1

2-Methyl-4-oxopentanal

Cat. No.: B14717559
CAS No.: 23260-39-1
M. Wt: 114.14 g/mol
InChI Key: IDAHIBMEKOEBRG-UHFFFAOYSA-N
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Description

2-Methyl-4-oxopentanal is an organic compound with the molecular formula C6H10O2. It is an aldehyde with a ketone functional group, making it a unique compound with interesting chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-oxopentanal can be synthesized through several methods. One common method involves the oxidation of 2-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic dehydrogenation of 2-methyl-4-pentanol. This process involves passing the alcohol vapors over a catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction results in the formation of the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxopentanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2-methyl-4-oxopentanoic acid.

    Reduction: The compound can be reduced to 2-methyl-4-pentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: 2-Methyl-4-oxopentanoic acid.

    Reduction: 2-Methyl-4-pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxopentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxopentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Methyl-4-oxopentanal can be compared with other similar compounds, such as:

    2-Methyl-4-pentanol: The alcohol precursor to this compound.

    2-Methyl-4-oxopentanoic acid: The oxidized form of this compound.

    4-Oxopentanal: A structurally similar compound with different substituents.

The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

23260-39-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-4-oxopentanal

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3

InChI Key

IDAHIBMEKOEBRG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C=O

Origin of Product

United States

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